

Application Notes and Protocols for Ap4dT

P2Y12 Receptor Binding Assay

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Compound of Interest

Compound Name: Ap4dT

Cat. No.: B15589133

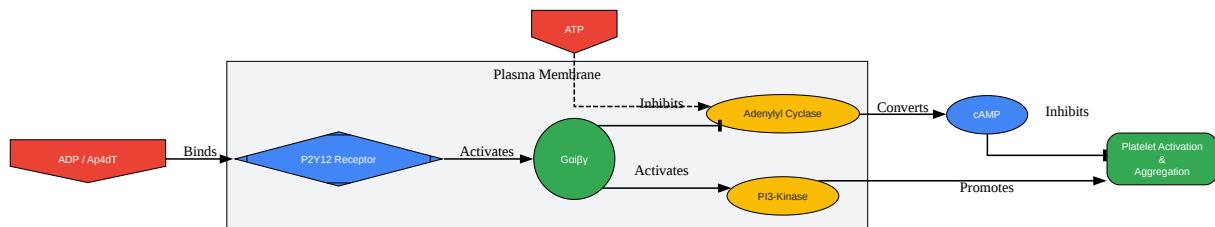
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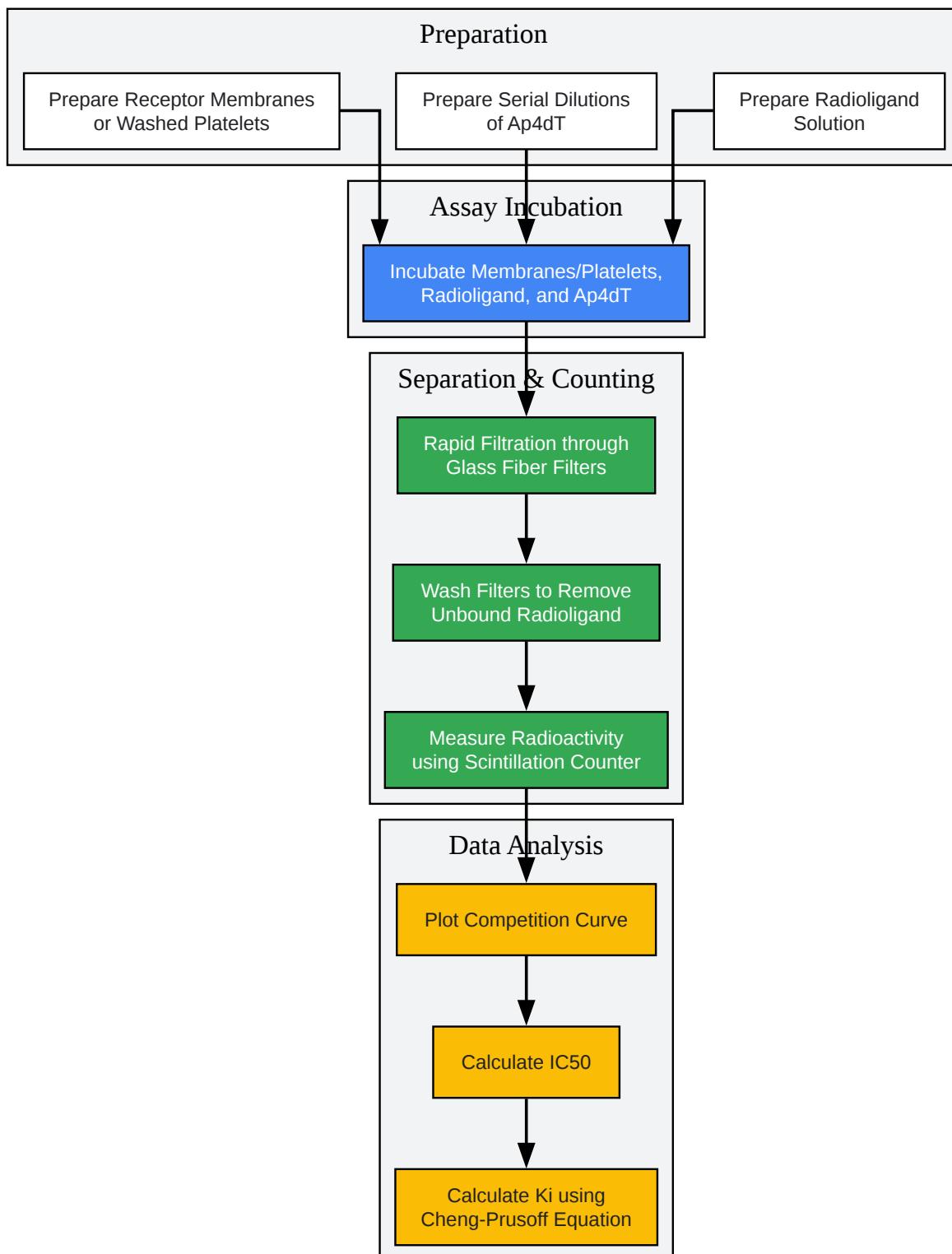
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the binding affinity of Adenosine 5'-tetraphospho-5'-deoxythymidine (**Ap4dT**) to the P2Y12 receptor through a competitive radioligand binding assay. The P2Y12 receptor, a key player in platelet aggregation, is a G-protein coupled receptor (GPCR) and a significant target for antiplatelet therapeutics.^{[1][2][3][4][5]} Understanding the interaction of novel compounds like **Ap4dT** with this receptor is crucial for the development of new antithrombotic agents.

P2Y12 Receptor Signaling Pathway

Activation of the P2Y12 receptor by its endogenous agonist, adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet aggregation and thrombus formation.^{[5][6][7]} The receptor is coupled to the inhibitory G-protein, G α i.^{[6][7]} Upon agonist binding, G α i inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.^{[6][7]} This reduction in cAMP alleviates the inhibition of platelet activation. Concurrently, the $\beta\gamma$ subunits of the G-protein can activate other signaling pathways, including the PI3-kinase pathway.^[7]



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